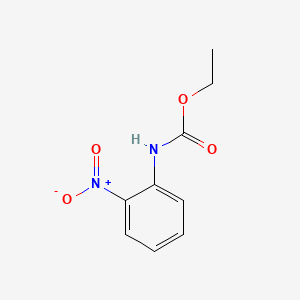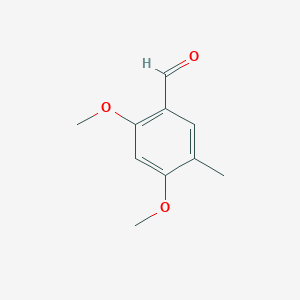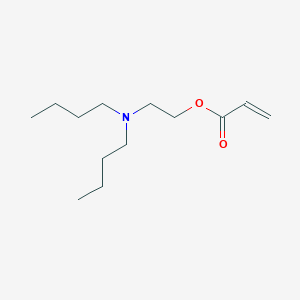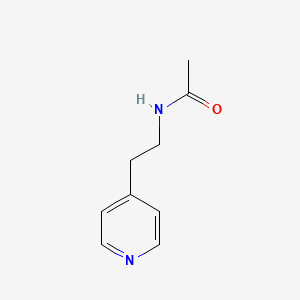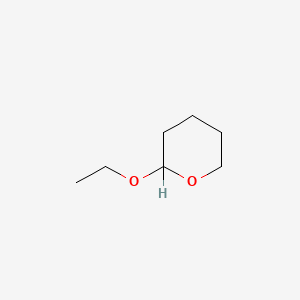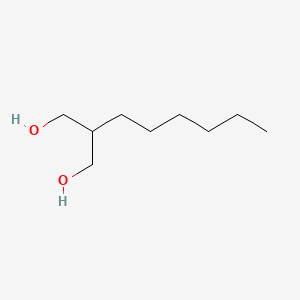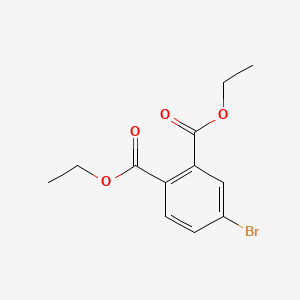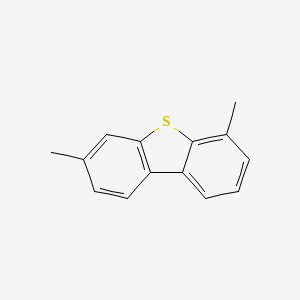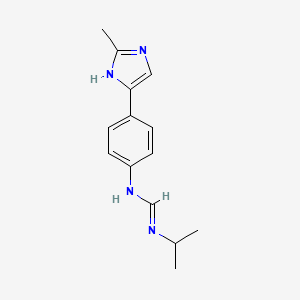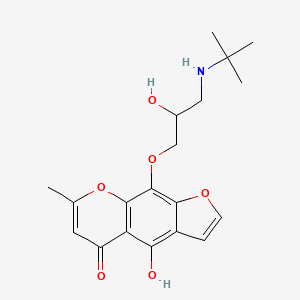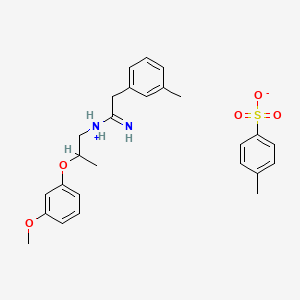
Xylamidine tosylate
Übersicht
Beschreibung
Xylamidin-Tosylate ist eine Verbindung, die für ihre Rolle als peripher restringierter Antagonist der 5HT2A- und 5HT1A-Rezeptoren bekannt ist. Diese Verbindung ist besonders bedeutsam bei der Untersuchung von Serotoninrezeptoren und ihrer Rolle in verschiedenen physiologischen Prozessen, einschließlich der Regulation der Nahrungsaufnahme, der Herz-Kreislauf-Funktion und der Körpertemperatur .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Xylamidin-Tosylate wird durch einen mehrstufigen Prozess synthetisiert. Der erste Schritt umfasst die Alkylierung von 3-Methoxyphenol (m-Methoxyphenol) mit α-Chlorpropionitril, Kaliumiodid und Kaliumcarbonat in Methylethylketon (MEK). Diese Reaktion erzeugt ein Zwischenprodukt, das dann mit Lithiumaluminiumhydrid reduziert wird, um ein primäres Amin zu ergeben. Das primäre Amin wird anschließend mit m-Tolylacetonitril in Gegenwart von wasserfreier Salzsäure behandelt, um die Synthese abzuschließen .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für Xylamidin-Tosylate nicht umfassend dokumentiert sind, gelten die allgemeinen Prinzipien der großtechnischen organischen Synthese. Dazu gehören die Optimierung der Reaktionsbedingungen hinsichtlich Ausbeute und Reinheit, die Verwendung von Reagenzien in Industriequalität und der Einsatz von kontinuierlichen Strömungsreaktoren zur Steigerung der Effizienz und Skalierbarkeit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Xylamidin-Tosylate unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution und Eliminierungsreaktionen. Die Tosylatgruppe (p-Toluolsulfonylgruppe) ist eine gute Abgangsgruppe, was sie für diese Arten von Reaktionen geeignet macht .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Xylamidin-Tosylate verwendet werden, sind starke Nukleophile und Basen. Die Reaktionsbedingungen beinhalten häufig Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Acetonitril und Temperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen.
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit Xylamidin-Tosylate gebildet werden, hängen vom verwendeten spezifischen Nukleophil oder der verwendeten Base ab. Beispielsweise können nukleophile Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Eliminierungsreaktionen Alkene erzeugen können.
Wissenschaftliche Forschungsanwendungen
Xylamidin-Tosylate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Rolle von Serotoninrezeptoren in verschiedenen chemischen Prozessen zu untersuchen.
Wirkmechanismus
Xylamidin-Tosylate wirkt als Antagonist am 5HT2A-Rezeptor und in geringerem Maße am 5HT1A-Rezeptor. Durch die Blockierung dieser Rezeptoren hemmt es die peripheren serotonergen Reaktionen, wie z. B. kardiovaskuläre und gastrointestinale Wirkungen, ohne das zentrale Nervensystem zu beeinflussen . Diese selektive Antagonisierung ist auf die Unfähigkeit der Verbindung zurückzuführen, die Blut-Hirn-Schranke zu überwinden .
Wirkmechanismus
Xylamidine tosylate acts as an antagonist at the 5HT2A receptor and, to a lesser extent, at the 5HT1A receptor. By blocking these receptors, it inhibits the peripheral serotonergic responses, such as cardiovascular and gastrointestinal effects, without affecting the central nervous system . This selective antagonism is due to the compound’s inability to cross the blood-brain barrier .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methysergid: Ein weiterer Serotoninrezeptor-Antagonist, der zur Behandlung von Migräne eingesetzt wird.
Cyproheptadin: Ein Antihistamin mit Serotonin-Antagonist-Eigenschaften.
Pizotifen: Ein Serotonin- und Tryptamin-Antagonist, der zur Migräneprophylaxe eingesetzt wird.
Einzigartigkeit
Xylamidin-Tosylate ist einzigartig in seiner selektiven peripheren Wirkung, was es besonders nützlich macht, um periphere serotonerge Reaktionen ohne Nebenwirkungen auf das zentrale Nervensystem zu untersuchen. Diese Eigenschaft unterscheidet es von anderen Serotonin-Antagonisten, die die Blut-Hirn-Schranke überwinden und das zentrale Nervensystem beeinflussen können .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJLUWKYXWADTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6443-50-1 (Parent) | |
| Record name | Xylamidine tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-40-9 | |
| Record name | Xylamidine tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Xylamidine tosylate?
A: this compound functions as a peripherally-acting serotonin receptor antagonist. While its exact mechanism is not fully elucidated, research suggests it primarily targets 5-HT2 receptors, preventing serotonin from binding and eliciting downstream effects [, ].
Q2: Has this compound been studied in the context of food intake and satiety?
A: Yes, research indicates that this compound, when administered alone or in conjunction with Cholecystokinin-8 (CCK-8), did not impact food intake in rats []. This finding suggests that peripherally mediated serotonin signaling, at least via pathways sensitive to this compound, might not play a significant role in CCK-8 induced satiety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)

